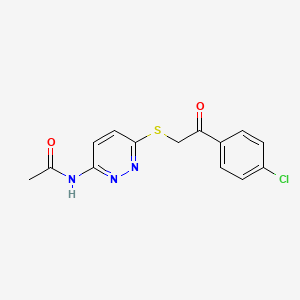
N-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)pyridazin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazole is a heterocyclic compound that consists of a five-membered ring containing sulfur and nitrogen . It’s a good pharmacophore nucleus due to its various pharmaceutical applications . Pyridazine is another heterocyclic compound that consists of a six-membered ring with two nitrogen atoms . Compounds containing these rings can have a wide range of biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic .
Synthesis Analysis
The synthesis of thiazole and pyridazine derivatives often involves reactions with various halogenated carbonyl compounds . For example, pyridine-substituted thiazole hybrids were synthesized using a precursor with various alpha-halogenated carbonyl compounds .
Molecular Structure Analysis
The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . On account of its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .
Chemical Reactions Analysis
Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .
Physical And Chemical Properties Analysis
The physical and chemical properties of a specific compound would depend on its exact structure. Thiazole is a versatile entity in actions and reactions due to the presence of nitrogen and sulfur atoms .
Scientific Research Applications
Medicinal Chemistry Applications
Compounds structurally related to N-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)pyridazin-3-yl)acetamide have shown promise in the development of new therapeutic agents. For instance, derivatives of pyridazinone, a core structural component, have been investigated for their cardioprotective, neuroprotective, and cytostatic properties, reflecting a broad potential for therapeutic applications (Habernickel, 2002). Moreover, compounds containing the pyridazinone scaffold have been synthesized with expected biological activities, including antimicrobial and antifungal effects, which further underscore their relevance in medicinal chemistry (Sayed et al., 2003).
Material Science Applications
In material science, the structural and electronic properties of related benzothiazolinone acetamide analogs have been studied for their potential as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds exhibited good light harvesting efficiency (LHE) and favorable energy profiles for photovoltaic applications, demonstrating the versatility of similar compounds in renewable energy technologies (Mary et al., 2020).
Chemical Synthesis Applications
The chemical synthesis domain has explored the reactivity and potential applications of pyridazinone derivatives and related structures. For example, the synthesis of new heterocyclic compounds with pyridazinone frameworks has been reported, where such compounds have been used to prepare dithio derivatives and investigate novel chemical reactions (Sayed et al., 2003). This highlights the compound's utility in the development of new chemical entities with potential biological or material applications.
Future Directions
Thiazole and pyridazine derivatives have shown promise in various therapeutic areas, and medicinal chemists have been focusing their efforts on these compounds to develop novel therapeutic agents for a variety of pathological conditions . The future directions in this field may involve the design, synthesis, and development of molecules having therapeutic potential as human drugs .
Mechanism of Action
Target of Action
The primary target of N-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)pyridazin-3-yl)acetamide is the vascular endothelial growth factor receptor 2 (VEGFR2) . VEGFR2 plays a crucial role in mediating the response to VEGF, which is a signal protein produced by cells that stimulates the formation of blood vessels. It is a key mediator of angiogenesis and vasculogenesis in both physiological and pathological conditions.
Mode of Action
N-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)pyridazin-3-yl)acetamide interacts with its target, VEGFR2, by inhibiting its activity . This inhibition disrupts the VEGF-VEGFR2 signaling pathway, leading to a decrease in angiogenesis, which is the formation of new blood vessels from pre-existing ones. This disruption can lead to the inhibition of tumor growth, as tumors require a blood supply to grow and spread.
Biochemical Pathways
The compound’s action primarily affects the VEGF-VEGFR2 signaling pathway . This pathway is crucial for angiogenesis and vasculogenesis. By inhibiting VEGFR2, the compound disrupts this pathway, leading to a decrease in the formation of new blood vessels. This can have downstream effects on processes such as cell proliferation and migration, which are critical for tumor growth and metastasis.
Result of Action
The molecular and cellular effects of N-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)pyridazin-3-yl)acetamide’s action include the inhibition of VEGFR2, leading to a disruption in the VEGF-VEGFR2 signaling pathway . This disruption results in a decrease in angiogenesis, which can inhibit tumor growth and metastasis.
properties
IUPAC Name |
N-[6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanylpyridazin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2S/c1-9(19)16-13-6-7-14(18-17-13)21-8-12(20)10-2-4-11(15)5-3-10/h2-7H,8H2,1H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPNWOFUBJWXND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(C=C1)SCC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)pyridazin-3-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[1,5-a]pyridin-1-ylmethanamine hydrochloride](/img/structure/B2977858.png)
![3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(2-methoxyphenyl)urea](/img/structure/B2977859.png)
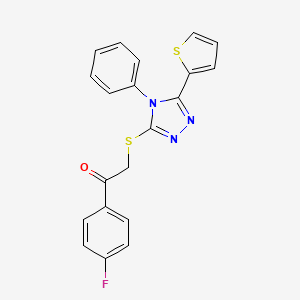
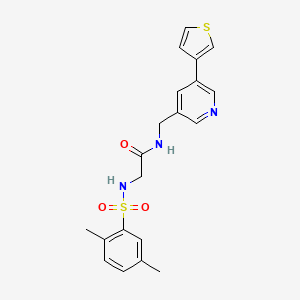

![3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2977866.png)
![(1H-indol-3-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2977867.png)
![N-(1,3-benzodioxol-5-yl)-3-methyl-6-phenyl-2-imidazo[2,1-b]thiazolecarboxamide](/img/structure/B2977869.png)

![N-(3-cyanophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2977871.png)
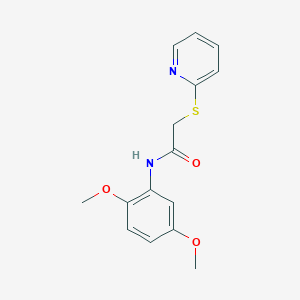
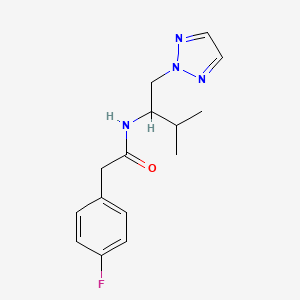
![4-(N-butyl-N-ethylsulfamoyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2977877.png)
![Rac[(1r,3r)-3-fluoro-1-phenylcyclobutyl]methanamine, cis](/img/structure/B2977880.png)